molecular formula C13H10Cl2O2 B13434909 Dichloro-BPF

Dichloro-BPF

Cat. No.: B13434909
M. Wt: 269.12 g/mol
InChI Key: ZNQVFXGEJBVZRU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-BPF can be synthesized through several methods. One common approach involves the chlorination of bisphenol F. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

Dichloro-BPF undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like hydroxide ions in an aqueous medium.

Major Products Formed

    Oxidation: Formation of dichloroquinone derivatives.

    Reduction: Formation of dichlorohydroxybenzyl derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Dichloro-BPF has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.

    Industry: Used in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Dichloro-BPF involves its interaction with cellular receptors and enzymes. It can bind to estrogen receptors, mimicking the effects of natural hormones and disrupting normal hormonal functions. This interaction can lead to changes in gene expression and cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): A widely used industrial chemical with similar structural properties but different substitution patterns.

    Bisphenol S (BPS): Another bisphenol derivative with sulfur atoms instead of chlorine.

    Bisphenol F (BPF): The parent compound of Dichloro-BPF, without the chlorine substitutions.

Uniqueness

This compound is unique due to its specific chlorine substitutions, which confer distinct chemical and biological properties. These substitutions can affect its reactivity, toxicity, and interaction with biological systems, making it a compound of interest for specialized applications.

Properties

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

IUPAC Name

2,6-dichloro-4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H10Cl2O2/c14-11-6-9(7-12(15)13(11)17)5-8-1-3-10(16)4-2-8/h1-4,6-7,16-17H,5H2

InChI Key

ZNQVFXGEJBVZRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C(=C2)Cl)O)Cl)O

Origin of Product

United States

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